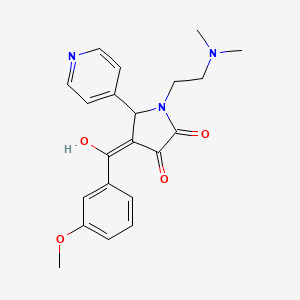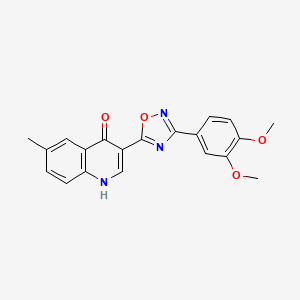
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 6-methylquinolin-4(1H)-one moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the 3,4-dimethoxyphenyl and 6-methylquinolin-4(1H)-one groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The 3,4-dimethoxyphenyl group and the 6-methylquinolin-4(1H)-one moiety are aromatic and planar, while the 1,2,4-oxadiazole ring is also planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Antitumor Activity
A series of compounds related to the chemical structure have been designed and synthesized with the aim of evaluating their antitumor activities. One study demonstrated that certain novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant broad-spectrum antitumor activity, with some compounds showing potency nearly 1.5–3.0-fold more than the control, 5-FU, against various cancer cell lines. Molecular docking studies further suggested their potential mechanism of action through inhibition of key proteins involved in cancer progression (Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative effects of related compounds has shown promising results. For instance, certain N-Mannich bases of 1,3,4-oxadiazole demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, highlighting their potential as both antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures similar to the one , exploring their potential applications in medicinal chemistry. These studies often involve detailed synthetic pathways, along with assessments of the compounds' biological activities, such as their antioxidant properties and their interactions with specific receptors or enzymes relevant to disease states (Al-azawi, 2016).
Mechanisms of Action
The mechanisms by which these compounds exert their effects are also a subject of study, with molecular docking and other computational methods being used to predict how they interact with biological targets. This research can help identify the molecular basis of the compounds' activities, guiding further development and optimization (Qiao et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-11-4-6-15-13(8-11)18(24)14(10-21-15)20-22-19(23-27-20)12-5-7-16(25-2)17(9-12)26-3/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYKABVHKHGYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)
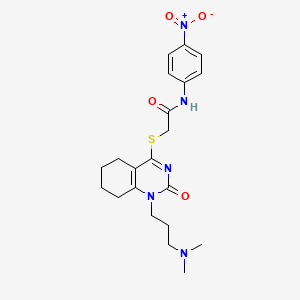
![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)
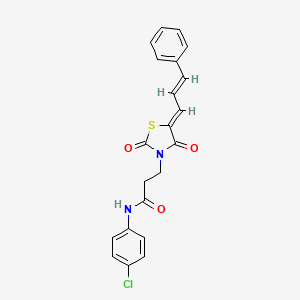

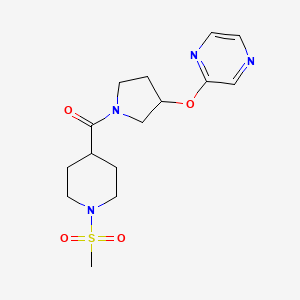
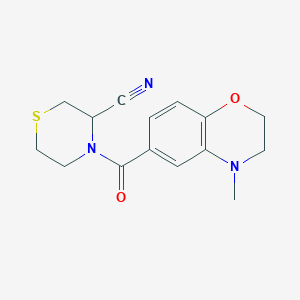
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)
![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)
![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)
